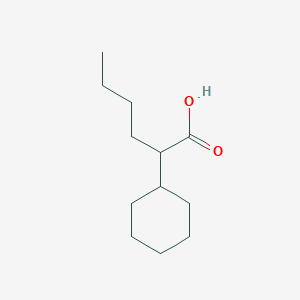

2-Cyclohexylhexanoic acid

CAS No.: 6051-23-6

Cat. No.: VC19728496

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6051-23-6 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | 2-cyclohexylhexanoic acid |

| Standard InChI | InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14) |

| Standard InChI Key | UUHSRUZICHRYDT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C1CCCCC1)C(=O)O |

Introduction

Chemical Structure and Identification

Molecular Characteristics

2-Cyclohexylhexanoic acid (C₁₂H₂₂O₂) consists of a six-carbon aliphatic chain with a cyclohexyl substituent at the second position and a terminal carboxylic acid group. Key identifiers include:

Spectroscopic Data

-

IR (Vapor Phase): Peaks at 1705 cm⁻¹ (C=O stretch) and 2920 cm⁻¹ (C-H stretch) confirm the carboxylic acid and cyclohexyl groups .

-

NMR: ¹H NMR (CDCl₃) shows δ 1.2–1.8 (m, cyclohexyl protons), δ 2.3 (t, CH₂ adjacent to COOH), and δ 11.5 (s, COOH) .

Synthesis and Production Methods

Catalytic Hydrogenation

Phenylacetic acid derivatives undergo hydrogenation over palladium or platinum catalysts to yield 2-cyclohexylhexanoic acid. This method achieves >90% purity but requires high-pressure conditions (2–3 MPa H₂) .

Esterification-Hydrolysis

-

Ester Formation: Cyclohexene reacts with benzoylformic acid esters (e.g., ethyl benzoylformate) via Lewis acid-catalyzed ene reactions .

-

Hydrogenation: Intermediate esters (e.g., ethyl 2-cyclohexylhexanoate) are reduced using Pd/C or RuO₂, followed by acidic hydrolysis .

-

Yield: 64–75% under optimized conditions (110°C, 2.1 MPa CO) .

Grignard Reaction

Cyclohexylmagnesium bromide reacts with carbon dioxide to form the carboxylic acid directly. This method introduces one additional carbon atom but is limited by substrate compatibility .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 316.2°C at 760 mmHg | |

| Density (25°C) | 0.968 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.469 | |

| Flash Point | 152.5°C | |

| Vapor Pressure (25°C) | 8.91 × 10⁻⁵ mmHg | |

| LogP | 3.90 |

Industrial and Pharmaceutical Applications

Lubricant Base Oils

2-Cyclohexylhexanoic acid esters (e.g., with pentaerythritol) exhibit high thermal stability (>230°C) and low viscosity indices, making them suitable for aviation turbine oils .

Pharmaceutical Intermediates

-

Renin Inhibitors: Derivatives like Cha-ψ[CH(OH)CH₂]Val are potent antihypertensive agents (IC₅₀ = 1.26 nM) .

-

Oxybutynin Synthesis: Intermediate in anticholinergic drugs for urinary incontinence .

Flavor and Fragrance

The acid’s caramel-like odor (detection threshold: 19 ppm) is utilized in food flavoring, particularly in dairy and confectionery products .

Recent Advances and Research

Catalytic Process Optimization

Pd(OAc)₂–PPh₃–p-toluenesulfonic acid systems enable one-pot synthesis from cyclohexanol and CO, achieving 64.8% yield at 110°C .

Biodegradable Polymers

Pseudomonas oleovorans metabolizes 2-cyclohexylhexanoic acid to produce polyhydroxyalkanoates (PHAs) with cyclohexyl side chains, applicable in biomedical materials .

Stereoselective Synthesis

Chiral auxiliaries (e.g., Evans oxazolidinones) facilitate enantioselective preparation of (R)-2-cyclohexylhexanoic acid, critical for asymmetric drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume